Asenapine N-Oxide Asenapine N-Oxide
Brand Name: Vulcanchem
CAS No.: 128949-51-9
VCID: VC0132784
InChI: InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-,19?/m0/s1
SMILES: C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-]
Molecular Formula: C17H16ClNO2
Molecular Weight: 301.8 g/mol

Asenapine N-Oxide

CAS No.: 128949-51-9

Cat. No.: VC0132784

Molecular Formula: C17H16ClNO2

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

Asenapine N-Oxide - 128949-51-9

Specification

CAS No. 128949-51-9
Molecular Formula C17H16ClNO2
Molecular Weight 301.8 g/mol
IUPAC Name (2R,6R)-9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Standard InChI InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-,19?/m0/s1
Standard InChI Key NKNYMFHSPDODLJ-YIYRCGFGSA-N
Isomeric SMILES C[N+]1(C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-]
SMILES C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-]
Canonical SMILES C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-]

Introduction

Chemical and Structural Properties

Molecular Structure

Asenapine N-Oxide is defined by its tetracyclic structure with an added N-oxide functional group. This modification introduces polarity to the molecule, which can significantly affect its solubility, receptor binding characteristics, and biological activity.

Structural Data:

  • Molecular Formula: C17H16ClNO2C_{17}H_{16}ClNO_2

  • SMILES Notation: C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] .

  • InChI Key: NKNYMFHSPDODLJ-UHFFFAOYSA-N .

  • CAS Number: 1367373-77-0 .

Predicted Collision Cross Section (CCS):

Adductm/zPredicted CCS (Ų)
[M+H]+302.09422167.9
[M+Na]+324.07616182.8
[M-H]-300.07966173.4

These CCS values are indicative of how the compound might behave in mass spectrometry analyses, aiding in its identification and characterization .

Physicochemical Properties

Pharmacological Profile

Metabolic Implications

Asenapine undergoes extensive metabolism via oxidation (primarily by CYP1A2) and glucuronidation . The formation of Asenapine N-Oxide could represent a metabolic intermediate or a product of oxidative stress conditions:

  • Enzymatic Pathways: Likely involves cytochrome P450 enzymes.

  • Biological Role: May act as a transient metabolite with distinct pharmacological or toxicological properties.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of Asenapine N-Oxide typically involves controlled oxidation reactions starting from asenapine:

  • Oxidizing Agents: Commonly used agents include hydrogen peroxide or peracids.

  • Reaction Conditions: Mild conditions are preferred to prevent overoxidation or degradation of the tetracyclic core.

Analytical Techniques

Characterization of Asenapine N-Oxide relies on advanced analytical methods:

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR): Confirms structural details such as the position of the N-oxide group.

  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorbance peaks.

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